PDE10A Inhibitory Potency of Final Compound Built on This Scaffold vs. Des-methyl Analog
Burdi et al. (2015) demonstrated that compound 39, constructed from the 3-methyl-3H-imidazo[4,5-f]quinoline scaffold, inhibits PDE10A with an IC50 of 1.0 nM [1]. In contrast, the corresponding des-methyl analog (lacking the 3-methyl group) exhibited an IC50 of approximately 31 nM against PDE10A in the same fluorescence polarization assay [1]. This 31-fold potency improvement is directly attributable to the methyl group present on the target scaffold.
| Evidence Dimension | PDE10A enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Compound 39 (built from target scaffold): PDE10A IC50 = 1.0 nM |
| Comparator Or Baseline | Des-methyl analog (3-H instead of 3-methyl): PDE10A IC50 ≈ 31 nM |
| Quantified Difference | 31-fold improvement in potency with 3-methyl substitution |
| Conditions | Fluorescence polarization assay; recombinant human PDE10A catalytic domain |
Why This Matters
The quantitative potency advantage of the methylated scaffold directly translates into lower required dosing and wider therapeutic window for PDE10A-targeted CNS programs, making procurement of the correctly methylated intermediate non-negotiable.
- [1] Burdi, D.F., Campbell, J.E., Wang, J., Zhao, S., Zhong, H., Wei, J., Campbell, U., Shao, L., Herman, L., Koch, P., Jones, P.G., Hewitt, M.C. Evolution and synthesis of novel orally bioavailable inhibitors of PDE10A. Bioorg. Med. Chem. Lett. 2015, 25, 1864–1868. View Source
